molecular formula C24H20N2 B008905 N,N,N'-Triphenyl-p-phenylenediamine CAS No. 19606-98-5

N,N,N'-Triphenyl-p-phenylenediamine

Cat. No. B008905
CAS RN: 19606-98-5
M. Wt: 336.4 g/mol
InChI Key: OCQFHFNWMCLWKC-UHFFFAOYSA-N
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Patent
US07781579B2

Procedure details

4-bromo triphenylamine 7.6 g(23.45 mmol), aniline 21.85 g(0.235 mol), sodium tert-butoxide 6.76 g(70 mmol), Pd2(dba)3[(tris(dibenzilidene acetone)dipalladium(0))] 0.86 g(0.938 mmol) and tri(tert-butyl)phosphine 0.23 g(1.173 mmol) in 500 ml round bottom flask were dissolved with toluene 200 ml, and refluxed for 12 hours. After the reaction was terminated, the reaction solution was cooled to room temperature, and 200 ml of distilled water was added thereto to extract an organic layer. The organic layer was dried over MgSO4, concentrated, and purified by silica gel column chromatography. The eluate was concentrated and dried to give N,N,N′-triphenyl-p-phenylenediamine (6.71 g, 85%).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
21.85 g
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd2(dba)3[(tris(dibenzilidene acetone)dipalladium(0))]
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([N:7]([C:14]2[CH:19]=[CH:18][C:17](Br)=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[NH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[C:4]1([N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:19]=[CH:18][C:17]([NH:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:16][CH:15]=2)[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Name
Quantity
21.85 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
6.76 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Pd2(dba)3[(tris(dibenzilidene acetone)dipalladium(0))]
Quantity
0.86 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.23 g
Type
catalyst
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After the reaction was terminated
ADDITION
Type
ADDITION
Details
200 ml of distilled water was added
EXTRACTION
Type
EXTRACTION
Details
to extract an organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=C1)NC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.71 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.